molecular formula C26H25ClN2O3 B2420348 Bromodomain inhibitor-8 CAS No. 1300031-70-2

Bromodomain inhibitor-8

Cat. No.: B2420348
CAS No.: 1300031-70-2
M. Wt: 448.95
InChI Key: UUWRMPUSYYZXJY-UPCLLVRISA-N
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Description

Bromodomain inhibitor-8 is a small molecule that targets bromodomain-containing proteins, specifically those in the bromodomain and extra-terminal (BET) family. These proteins play a crucial role in reading acetylation marks on histones, which are key events in transcriptional activation. By inhibiting these proteins, this compound can modulate gene expression and has shown potential in treating various diseases, including cancer and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromodomain inhibitor-8 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bromodomain inhibitor-8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Bromodomain inhibitor-8 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of bromodomains in epigenetic regulation and gene expression.

    Biology: Investigates the function of bromodomain-containing proteins in various cellular processes, including chromatin remodeling and transcriptional regulation.

    Medicine: Explores therapeutic potential in treating cancers, inflammatory diseases, and other conditions by modulating gene expression.

Mechanism of Action

Bromodomain inhibitor-8 exerts its effects by binding to the acetyl-lysine recognition pocket of bromodomain-containing proteins. This prevents the interaction between these proteins and acetylated histones, thereby inhibiting the transcription of target genes. The molecular targets include members of the BET family, such as BRD2, BRD3, BRD4, and BRDT. The inhibition of these proteins can lead to decreased cell proliferation, altered gene expression, and suppressed cell differentiation .

Comparison with Similar Compounds

    (+)-JQ1: A well-known bromodomain inhibitor with similar mechanisms of action.

    I-BET762: Another BET inhibitor with therapeutic potential in cancer and inflammatory diseases.

    I-BET151: A selective inhibitor of BET proteins with applications in research and therapy.

    RVX-208: A BET inhibitor with potential cardiovascular benefits

Uniqueness: Bromodomain inhibitor-8 is unique in its specific binding affinity and selectivity for certain bromodomain-containing proteins. This specificity can result in distinct biological effects and therapeutic potential compared to other inhibitors .

Properties

IUPAC Name

methyl 4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-16-14-24(28-22-11-9-21(27)10-12-22)23-15-20(8-13-25(23)29(16)17(2)30)18-4-6-19(7-5-18)26(31)32-3/h4-13,15-16,24,28H,14H2,1-3H3/t16-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWRMPUSYYZXJY-UPCLLVRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)OC)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)OC)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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